Bicyclo(3.1.1)hept-2-en-6-one, 7,7-dimethyl-

Description

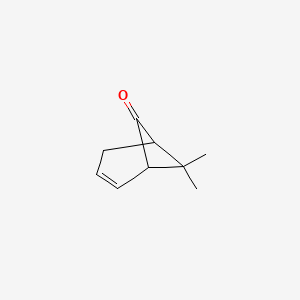

Bicyclo[3.1.1]hept-2-en-6-one, 7,7-dimethyl- (CAS: 1123-46-2; 52557-25-2) is a bicyclic monoterpenoid ketone characterized by a fused bicyclo[3.1.1] framework with two methyl groups at the 7-position and a ketone moiety at the 6-position (Fig. 1). This compound is structurally related to pinane derivatives and is found in essential oils of plants such as Thymus vulgaris and Lavandula dentata, where it contributes to aromatic and bioactive properties .

Properties

CAS No. |

79801-32-4 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one |

InChI |

InChI=1S/C9H12O/c1-9(2)6-4-3-5-7(9)8(6)10/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

OIRZSFZDNOTQGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CC=CC1C2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one typically involves the cyclization of suitable precursors. One common method is the intramolecular aldol condensation of 2,2-dimethyl-1,3-cyclohexanedione. This reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide under reflux conditions.

Industrial Production Methods

Industrial production of 7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethylbicyclo[3.1.1]hept-2-en-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7,7-Dimethylbicyclo[3.1.1]hept-2-en-6-one is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the ketone group, which can undergo nucleophilic addition or substitution. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Analogues

The following bicyclic ketones are structurally related but differ in ring size, substituent positions, or oxidation states:

Key Structural Differences :

- Ring Strain : The [3.1.1] system (e.g., 7,7-dimethyl derivative) has greater angular strain compared to [3.2.0] systems, influencing reactivity in ring-opening reactions .

- Substituent Effects : Methyl groups at the 7-position in the [3.1.1] system enhance steric hindrance, reducing enzymatic oxidation rates compared to unsubstituted [3.2.0] analogs .

Reactivity in Biocatalytic Reactions

Baeyer-Villiger Monooxygenases (BVMOs):

- 7,7-Dimethylbicyclo[3.1.1]hept-2-en-6-one: Limited data on BVMO activity, but methyl substituents likely hinder lactonization compared to [3.2.0] analogs.

- Bicyclo[3.2.0]hept-2-en-6-one: Widely used as a BVMO substrate, yielding regiodivergent lactones (normal vs. abnormal) with high enantiomeric excess .

Alcohol Dehydrogenases (ADHs) :

- Reduction of Ketones : [3.2.0] systems (e.g., (±)-bicyclo[3.2.0]hept-2-en-6-one) are reduced by Saccharomyces cerevisiae to diastereomeric alcohols (6S-endo/exo), while [3.1.1] analogs are less studied .

Biological Activity

Bicyclo(3.1.1)hept-2-en-6-one, 7,7-dimethyl-, also known as 7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one, is a bicyclic compound with notable biological activities. This article delves into its biological properties, including antimicrobial, antioxidant, and potential therapeutic applications.

- Molecular Formula : C9H12O

- Molecular Weight : 136.191 g/mol

- CAS Number : 79801-32-4

- Structure : The compound features a bicyclic structure that contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- In Vitro Studies : Research indicates that derivatives of bicyclo(3.1.1)hept-2-en-6-one exhibit significant antimicrobial activity against various pathogens. For instance, one study reported a minimum inhibitory concentration (MIC) of 128 µg/mL against Staphylococcus aureus and 512 µg/mL against Escherichia coli .

- Comparative Analysis : When compared to conventional antimycotics like Fluconazole, the bicyclic compound showed comparable efficacy against filamentous fungi .

Antioxidant Activity

The antioxidant properties of bicyclo(3.1.1)hept-2-en-6-one have also been investigated:

- DPPH and ABTS Assays : In these assays, the compound demonstrated significant free radical scavenging activity, with IC50 values indicating its potential as an antioxidant agent .

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 194.10 ± 3.01 |

| ABTS | 134.07 ± 1.70 |

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing derivatives of bicyclo(3.1.1)hept-2-en-6-one found that certain modifications enhanced its bactericidal activity significantly compared to traditional antibiotics . The research emphasized the importance of structural variations in optimizing antimicrobial potency.

Case Study 2: Antioxidant Properties

In another study assessing its antioxidant capabilities, the compound was shown to reduce oxidative stress markers in human endothelial cells (HUVECs). The extract containing bicyclo(3.1.1)hept-2-en-6-one lowered reactive oxygen species (ROS) formation significantly at concentrations up to 1000 µg/mL .

Potential Therapeutic Applications

The diverse biological activities of bicyclo(3.1.1)hept-2-en-6-one suggest potential applications in various therapeutic areas:

- Antimicrobial Treatments : Given its effectiveness against resistant bacterial strains, this compound could be explored as a candidate for new antimicrobial therapies.

- Antioxidant Supplements : Its ability to scavenge free radicals positions it as a potential ingredient in dietary supplements aimed at reducing oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.